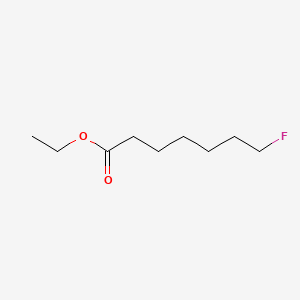

Ethyl 7-fluoroheptanoate

CAS No.: 459-95-0

Cat. No.: VC17866768

Molecular Formula: C9H17FO2

Molecular Weight: 176.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 459-95-0 |

|---|---|

| Molecular Formula | C9H17FO2 |

| Molecular Weight | 176.23 g/mol |

| IUPAC Name | ethyl 7-fluoroheptanoate |

| Standard InChI | InChI=1S/C9H17FO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 |

| Standard InChI Key | SKMWCNFDCIXKTN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCCCCF |

Introduction

Historical Synthesis and Methodological Insights

The compound was first synthesized in 1957 via a Grignard reagent-mediated approach, as documented in The Journal of Organic Chemistry . The procedure involved:

Reaction Scheme

-

Grignard reagent preparation:

-

6-Fluorohexyl chloride (10.0 g, 0.072 mol) reacted with magnesium (3.0 g) in anhydrous ether (70 mL).

-

Formation of the Grignard intermediate .

-

-

Esterification:

-

The Grignard reagent was quenched with ethyl chloroformate to yield ethyl 7-fluoroheptanoate.

-

Physicochemical Properties

While explicit data for ethyl 7-fluoroheptanoate are scarce, analogical inferences can be drawn from structurally similar fluorinated esters:

-

Boiling point: Estimated (based on heptanoate esters with similar fluorine substitution).

-

Solubility: Miscible with ether, ethanol, and chloroform; insoluble in water due to the nonpolar alkyl chain.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, releasing 7-fluoroheptanoic acid and ethanol.

The fluorine atom’s electron-withdrawing effect likely reduces the ester’s reactivity toward nucleophilic attack compared to non-fluorinated analogs .

Applications in Organic Synthesis

Ethyl 7-fluoroheptanoate has primarily served as a synthetic intermediate:

Fluorinated Building Blocks

Its structure positions it as a precursor for fluorinated surfactants or lipid analogs, though no direct applications are documented in the reviewed literature.

Future Research Directions

-

Spectroscopic Characterization:

-

High-resolution mass spectrometry and multidimensional NMR could elucidate structural dynamics.

-

-

Biological Screening:

-

Fluorinated esters are understudied in drug discovery; cytotoxicity and metabolic stability assays are warranted.

-

-

Green Synthesis:

-

Exploring enzymatic esterification or flow chemistry to improve efficiency and sustainability.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume